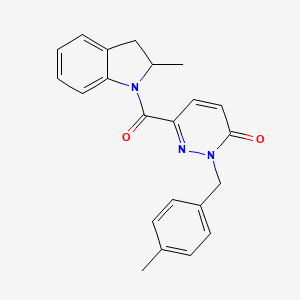
2-(4-methylbenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-methylbenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C22H21N3O2 and its molecular weight is 359.429. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Synthesis of 2-(4-methylbenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one
The synthesis of this compound typically involves the condensation of appropriate indoline derivatives with pyridazinone precursors. The general method includes:
- Formation of the Pyridazinone Core : Starting from 4-methylbenzylamine and 2-methylindoline-1-carboxylic acid, the reaction is facilitated under acidic conditions to yield the desired pyridazinone structure.
- Characterization : The synthesized compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
Anticancer Properties
Research indicates that derivatives of pyridazinones exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including leukemia and liver cancer cells. The mechanism often involves the induction of apoptosis and inhibition of angiogenesis.
- Case Study : A related compound demonstrated an IC50 value of 30 nM against K562 leukemia cells, indicating potent cytotoxicity. This suggests that structural modifications in similar compounds could enhance their biological activity.
Antimicrobial Activity
Pyridazinone derivatives have also been evaluated for their antimicrobial properties. In vitro studies reveal that these compounds can inhibit the growth of bacterial strains, making them potential candidates for antibiotic development.
- Research Findings : A study highlighted that certain pyridazinone derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Methyl substitution on benzyl group | Enhances lipophilicity and cellular uptake |
| Indoline carbonyl group | Critical for interaction with biological targets |
| Pyridazinone core | Essential for overall stability and activity |
Research Findings
Recent studies have focused on optimizing the biological activity of pyridazinone derivatives through modifications to enhance efficacy against specific targets:
- Cytotoxicity Studies : Compounds similar to this compound were tested against various cancer cell lines, demonstrating varying degrees of potency.
- Mechanistic Insights : Molecular docking studies suggest that these compounds interact with specific protein targets involved in cancer cell proliferation and survival pathways.
- In Vivo Studies : Preliminary animal studies indicate promising results in tumor reduction when administered at therapeutic doses.
Eigenschaften
IUPAC Name |
6-(2-methyl-2,3-dihydroindole-1-carbonyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-15-7-9-17(10-8-15)14-24-21(26)12-11-19(23-24)22(27)25-16(2)13-18-5-3-4-6-20(18)25/h3-12,16H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGZLHHAOOLRGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=NN(C(=O)C=C3)CC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














